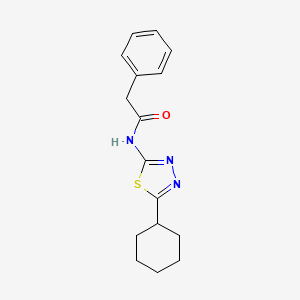

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Description

N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a 1,3,4-thiadiazole derivative characterized by a cyclohexyl substituent at the 5-position of the thiadiazole ring and a phenylacetamide moiety. This compound belongs to a broader class of thiadiazole-based molecules studied for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities . For example, derivatives like N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide are prepared using EDC and HOBt in acetonitrile, reacting phenylacetic acid derivatives with 5-amino-1,3,4-thiadiazole-2-thiol .

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c20-14(11-12-7-3-1-4-8-12)17-16-19-18-15(21-16)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKWKXWWMJPGJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(S2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with phenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. This can be achieved using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

Oxidation: Oxidized derivatives of the thiadiazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural variations among 1,3,4-thiadiazole-2-yl acetamide derivatives include substituents at the 5-position of the thiadiazole ring and modifications to the phenylacetamide moiety. These changes significantly impact melting points, solubility, and synthetic yields (Table 1).

Table 1: Physicochemical Properties of Selected Thiadiazole Derivatives

- Key Observations :

- Bulky substituents (e.g., benzylthio in 5h) correlate with lower melting points (133–135°C) compared to smaller groups (e.g., methylthio in 5f: 158–160°C) . The cyclohexyl group’s rigidity and symmetry may increase melting points relative to flexible alkyl/arylthio substituents.

- Hydrophobic substituents like cyclohexyl could enhance lipid solubility, improving membrane permeability compared to polar groups (e.g., 4-chlorobenzylthio in 5e).

Cytotoxicity and Anticancer Activity

Thiadiazole derivatives exhibit variable cytotoxicity depending on substituent electronic and steric effects (Table 2).

Table 2: Cytotoxicity Data for Selected Thiadiazole Derivatives

- Key Observations :

- Electron-withdrawing groups (e.g., 3-fluorophenyl in Compound 63) enhance cytotoxicity, with IC₅₀ values of 33.67 µM in HT-29 cells . The cyclohexyl group’s electron-donating nature may reduce potency compared to fluorophenyl derivatives.

- Derivatives with nitro groups (Compounds 3 and 8) inhibit Akt, a key cancer survival pathway, via π-π interactions and H-bonds . The cyclohexyl group’s lack of aromaticity may limit π-π interactions but could promote van der Waals binding in hydrophobic enzyme pockets.

- Earlier studies () found that phenylacetamide-thiadiazole hybrids generally underperformed compared to doxorubicin, suggesting substituent optimization is critical .

Enzyme Inhibition and Molecular Interactions

- Akt Inhibition: Compounds 3 and 8 () achieved 86–92% Akt inhibition in C6 glioma cells via π-π and H-bond interactions. The cyclohexyl group’s hydrophobic bulk might stabilize binding in nonpolar enzyme regions but lacks aromaticity for π stacking .

- Caspase Activation : Compound 63 () activated caspases 3, 8, and 9, indicating apoptosis induction. Substituent polarity and size likely influence caspase recruitment efficiency .

Contradictions and Limitations

- Discrepancies in Cytotoxicity : While highlights promising activity for Compound 63, reports inferior performance compared to doxorubicin. This may reflect differences in cell lines (e.g., HT-29 vs. MCF-7) or substituent electronic profiles .

Biological Activity

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial, antifungal, and anticancer applications. This article reviews the synthesis, biological mechanisms, and relevant studies that highlight the compound's efficacy in various biological contexts.

Chemical Structure and Synthesis

The compound is characterized by its unique thiadiazole ring fused with a phenylacetamide moiety. The synthesis typically involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with phenylacetyl chloride, often facilitated by bases such as triethylamine or pyridine to neutralize byproducts.

Antimicrobial and Antifungal Properties

Research indicates that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide exhibits significant antimicrobial and antifungal activities. It has been evaluated against various microbial strains, showing promising results in inhibiting growth and proliferation. Specific studies have highlighted its effectiveness against pathogens such as Candida albicans and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

A notable area of research focuses on the compound's anticancer properties. In vitro studies have demonstrated its cytotoxic effects on several human cancer cell lines, including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). For instance, one study reported that a related thiadiazole derivative induced apoptosis in A431 cells through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Candida albicans, Staphylococcus aureus | Growth inhibition |

| Anticancer | HT-29, A431, PC3 | Induction of apoptosis; cytotoxicity |

| Mechanism | Apoptosis via Bax/Bcl-2 modulation | Inhibition of VEGFR-2 phosphorylation |

The biological mechanisms underlying the activity of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide are multifaceted:

- Enzyme Interaction : The compound may interact with various enzymes or receptors within biological systems, altering their activity.

- Apoptosis Induction : It has been observed to promote apoptosis through specific signaling pathways involving the regulation of apoptotic proteins.

- VEGFR Inhibition : In cancer cells, it inhibits vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are crucial for tumor growth and angiogenesis .

Case Studies

Several case studies have illustrated the compound's potential:

- Study on Anticancer Effects : A study involving a series of thiadiazole derivatives found that certain modifications enhanced cytotoxicity against A431 cells. The most effective compound induced apoptosis and inhibited key signaling pathways associated with tumor growth .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against various pathogens. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide showed significant inhibition zones in disk diffusion assays against selected bacteria and fungi.

Q & A

Basic: What are the optimal synthetic routes for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by acylation or coupling steps. Key considerations include:

- Thiadiazole Ring Formation : Cyclization of thiosemicarbazides or hydrazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Acylation : Reaction with phenylacetyl chloride or activated esters in solvents like dimethylformamide (DMF) or dichloromethane (DCM), often catalyzed by triethylamine .

- Optimization :

- Temperature : Reflux conditions (~80–100°C) improve reaction rates and yields .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for acylation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity (>95%) .

Monitoring via TLC (hexane:ethyl acetate, 7:3) or HPLC is critical for intermediate validation .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR :

- Thiadiazole protons (C2-H) appear as a singlet at δ 8.2–8.5 ppm .

- Cyclohexyl protons show multiplet signals at δ 1.2–2.1 ppm .

- Phenylacetamide carbonyl (C=O) resonates at δ 168–170 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z corresponding to C₁₇H₂₀N₃OS₂ (calc. 354.10) .

- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm amide formation .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) across structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Vary substituents on the thiadiazole (e.g., cyclohexyl vs. benzyl) to assess impact on target selectivity .

- Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance antimicrobial activity but reduce anti-inflammatory effects .

- Biological Assays :

- Data Normalization : Account for variations in assay conditions (e.g., cell line specificity, incubation time) .

Advanced: What computational strategies are effective for predicting interactions between this compound and target enzymes?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like COX-2 or bacterial dihydrofolate reductase (DHFR) .

- Key interactions: Hydrogen bonding with thiadiazole S/N atoms and hydrophobic contacts with the cyclohexyl group .

- Pharmacophore Modeling :

- Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using MOE or Phase .

- Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values .

Advanced: How to address discrepancies between in silico predictions and experimental results in pharmacological studies?

Methodological Answer:

- Experimental Validation :

- Perform mutational analysis on target proteins to confirm predicted binding residues .

- Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD) .

- Simulation Refinement :

- Apply molecular dynamics (MD) simulations (100 ns) to assess conformational stability of ligand-protein complexes .

- Include solvent effects (explicit water models) and physiological pH .

- Data Reconciliation :

- Re-evaluate force field parameters or ligand protonation states in docking studies .

Advanced: What strategies optimize the compound's pharmacokinetics while maintaining bioactivity?

Methodological Answer:

- Prodrug Design :

- Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and oral bioavailability .

- Formulation Strategies :

- Use nanoemulsions or liposomes to improve blood-brain barrier penetration for CNS targets .

- Metabolic Stability :

- Conduct microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots .

- Fluorine substitution on the phenyl ring reduces CYP450-mediated oxidation .

Advanced: What analytical approaches are recommended for resolving contradictory crystallographic data in structural studies?

Methodological Answer:

- High-Resolution Crystallography :

- Complementary Techniques :

- Compare with DFT-optimized geometries (B3LYP/6-31G*) to validate bond lengths/angles .

- Use PXRD to confirm phase purity if single crystals are unavailable .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation :

- Waste Disposal :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.